N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethoxybenzenesulfonamide
Description
N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a pyridazine core substituted with a 4-fluorophenyl group and linked via an ether-oxygen-containing ethyl chain to a 2,5-dimethoxybenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O5S/c1-27-16-7-9-18(28-2)19(13-16)30(25,26)22-11-12-29-20-10-8-17(23-24-20)14-3-5-15(21)6-4-14/h3-10,13,22H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOMUGJYKYAKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemical Sulfonamides
The compound shares functional similarities with sulfonamide-based pesticides listed in , such as sulfentrazone and diflufenican , though its pyridazine core distinguishes it from these analogues:
*Estimated molecular weight based on formula C20H21FN4O5S.
Key Observations:
- Pyridazine vs. Pyridine/Triazole Cores : The target compound’s pyridazine ring (two adjacent nitrogen atoms) confers distinct electronic properties compared to pyridine (one nitrogen) or triazole cores. Pyridazines are less common in agrochemicals but may offer unique binding interactions due to increased polarity .
- Fluorophenyl and Methoxy Groups: The 4-fluorophenyl group enhances lipophilicity and metabolic stability relative to non-fluorinated analogues, while the 2,5-dimethoxybenzenesulfonamide may improve solubility and target affinity compared to simpler sulfonamides .
- Comparison with Compound: The pyridine-based compound in features a dihydrobenzodioxin group and dimethylaminomethylphenyl chain, which may enhance membrane permeability but reduce selectivity compared to the target’s sulfonamide linkage.
Functional Group Analysis
- Sulfonamide Moiety : Present in both the target compound and sulfentrazone, this group is critical for enzyme inhibition (e.g., acetolactate synthase in herbicides). However, the 2,5-dimethoxy substitution in the target may alter steric hindrance and hydrogen-bonding capacity compared to sulfentrazone’s dichlorophenyl group .
- Fluorine Substituents: The 4-fluorophenyl group in the target compound mirrors the trifluoromethyl group in diflufenican, which is known to enhance herbicidal activity by increasing binding to lipid-rich plant tissues .
Q & A
Q. What are the key steps in synthesizing N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethoxybenzenesulfonamide, and what intermediates are critical?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyridazine core via cyclization reactions under controlled pH and temperature (e.g., 60–80°C in DMF) .
- Step 2 : Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling, requiring palladium catalysts and inert conditions .
- Step 3 : Sulfonamide bond formation using sulfonyl chlorides and bases like NaOH or triethylamine to activate the amine intermediate .
Key intermediates include the pyridazin-3-yl ether and the sulfonamide precursor. HPLC or LC-MS is recommended to monitor purity (>95%) at each stage .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
- Structural Analysis : Use NMR (¹H/¹³C) to confirm substituent positions, especially the fluorophenyl and dimethoxybenzene groups. X-ray crystallography resolves stereochemical ambiguities .
- Physicochemical Profiling : Determine logP (octanol-water partition coefficient) via shake-flask methods to assess lipophilicity. Thermal stability is evaluated using DSC/TGA under nitrogen atmosphere .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved in target validation studies?
Contradictions often arise from assay conditions or target promiscuity. Mitigation strategies include:
- Dose-Response Curves : Test across a wide concentration range (nM to μM) to identify off-target effects .
- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., HEK293 transfected with target receptors) to confirm specificity .
- Computational Docking : Use molecular dynamics simulations to predict binding modes and validate with mutagenesis studies (e.g., alanine scanning) .
Q. What experimental designs are optimal for evaluating environmental impacts or degradation pathways?
Adopt a tiered approach inspired by Project INCHEMBIOL :
- Phase 1 (Lab) : Assess abiotic degradation (hydrolysis, photolysis) under varying pH/temperature. Use LC-UV/MS to identify breakdown products.
- Phase 2 (Ecosystem) : Deploy microcosm studies with soil/water matrices to model bioaccumulation. Measure BCF (bioconcentration factor) in model organisms (e.g., Daphnia magna) .
- Data Integration : Apply QSAR models to predict ecotoxicity and prioritize in vivo testing.
Q. How can reaction yields be optimized during scale-up synthesis without compromising purity?
- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions; use microwave-assisted synthesis for faster kinetics .
- Catalyst Screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for coupling efficiency. Lower catalyst loading (1–2 mol%) reduces metal contamination .
- Workflow Automation : Implement continuous-flow reactors to maintain consistent temperature/pH, critical for sulfonamide bond formation .
Methodological Frameworks for Mechanistic Studies
Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations. Validate with CRISPR-Cas9 knockout models .
- Kinetic Binding Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity (Kd) and stoichiometry .
- In Silico Profiling : Leverage ChEMBL or PubChem data to predict off-target interactions via structural similarity clustering .
Q. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Core Modifications : Systematically vary substituents on the pyridazine (e.g., halogens, methyl groups) and benzenesulfonamide (e.g., methoxy vs. ethoxy) .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions .
- Data-Driven SAR : Apply ML algorithms (random forest, SVM) to correlate structural descriptors (e.g., molar refractivity, topological polar surface area) with activity .
Addressing Data Reproducibility and Analytical Challenges
Q. What are common pitfalls in analytical characterization, and how can they be mitigated?
- Purity Misestimation : Residual solvents or tautomeric forms may skew HPLC results. Use orthogonal methods: ¹H NMR integration + charged aerosol detection (CAD) .
- Degradation During Storage : Lyophilize the compound and store at -80°C under argon. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation hotspots .
Q. How can researchers resolve discrepancies between computational predictions and experimental results?
- Force Field Calibration : Re-parameterize AMBER or CHARMM force fields using quantum mechanical (QM) calculations for fluorophenyl interactions .
- Solvent Effects : Explicitly model solvent molecules (e.g., water, DMSO) in MD simulations to improve binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
